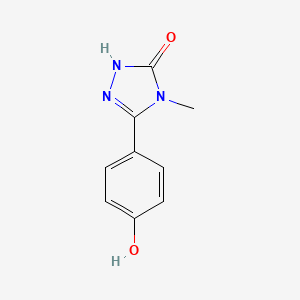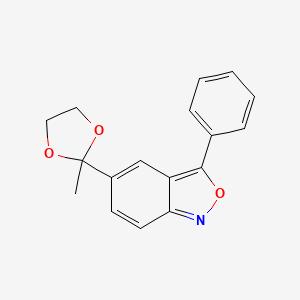
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole
Overview
Description
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole, also known as MDB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MDB belongs to the class of benzoxazole derivatives, which have been found to exhibit a range of interesting biological properties. In
Scientific Research Applications
Corrosion Inhibition
Benzoxazole derivatives, such as tolyltriazole, have been reviewed for their use as corrosion inhibitors for copper and brass in various corrosive environments. Although the specific compound is not mentioned, this indicates that benzoxazole structures can play a significant role in protecting metals from corrosion, suggesting potential industrial applications in metal preservation and maintenance (R. Walker, 1976).
Pharmacological Properties
A comprehensive review on benzoxazole-containing heterocyclic compounds highlighted their vast therapeutic activities, including antiulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, anticancer, antidepressant, antileishmanial, anticonvulsant, antitubercular, antitumor activities. This suggests that benzoxazole derivatives, by extension, might have significant biomedical applications, ranging from disease treatment to potential uses in drug development (Femy Maria K.M et al., 2021).
Drug Discovery Developments
Patent reviews on benzoxazoles in drug discovery reveal their biological activity against various protein targets, with some derivatives reaching clinical trial stages. This indicates the compound's potential for inclusion in medicinal chemistry projects aimed at developing new therapeutics for a range of diseases (X. Wong, K. Y. Yeong, 2021).
Material Science
Benzoxazole derivatives have shown important properties in material science, particularly in the development of optical brighteners, polymers, and other materials. The versatility of these compounds in material science suggests potential applications in creating new materials with specific optical properties or enhancements (M. Özil, E. Menteşe, 2020).
Alzheimer's Disease Research
The study of benzoxazoles has extended into the field of Alzheimer's disease research, where certain derivatives are explored for their potential in imaging amyloid plaques in the brain, a hallmark of the disease. This suggests possible research and diagnostic applications in neurodegenerative disease management (A. Nordberg, 2008).
properties
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-17(19-9-10-20-17)13-7-8-15-14(11-13)16(21-18-15)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKPMGGWYKYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


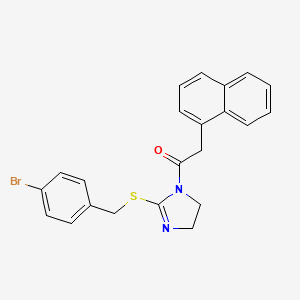
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)
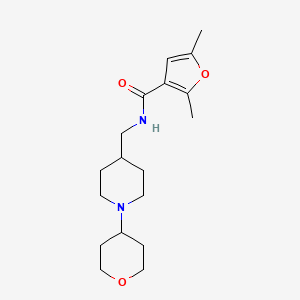




![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)
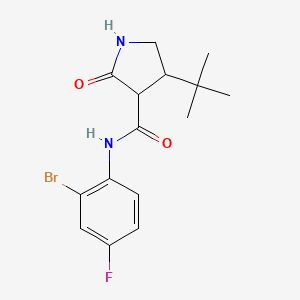
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2881079.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2881082.png)
